Dimethyl 4,5-dichlorophthalate CAS number and IUPAC name
Dimethyl 4,5-dichlorophthalate CAS number and IUPAC name
An In-Depth Technical Guide to Dimethyl 4,5-dichlorophthalate: Synthesis, Properties, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of Dimethyl 4,5-dichlorophthalate, a halogenated aromatic diester. While not a therapeutic agent itself, its chemical structure and reactivity make it a valuable intermediate in the synthesis of specialized molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, chemical properties, and its strategic relevance in the development of novel therapeutics, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Core Compound Identification
Precise identification of chemical entities is fundamental for reproducibility and safety in a research and development setting.
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Systematic IUPAC Name: Dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate
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Common Name: Dimethyl 4,5-dichlorophthalate
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Molecular Formula: C₁₀H₈Cl₂O₄
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Molecular Weight: 263.06 g/mol
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CAS Number: A specific CAS Registry Number for Dimethyl 4,5-dichlorophthalate could not be definitively identified in publicly available databases. For procurement and regulatory purposes, it is advisable to reference the CAS number of its immediate precursor, 4,5-dichlorophthalic acid (CAS No. 56962-08-4) .
Synthesis and Mechanistic Rationale
Dimethyl 4,5-dichlorophthalate is most commonly prepared via a classic Fischer esterification of its corresponding dicarboxylic acid. The choice of this method is predicated on the commercial availability of the starting material, high-yielding conversion, and straightforward purification procedures.
The synthesis proceeds by reacting 4,5-dichlorophthalic acid with an excess of methanol, which serves as both a reactant and the solvent. A strong acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts.
Reaction Mechanism: The mechanism is a textbook example of acid-catalyzed esterification.
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Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
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Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).
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Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
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Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule or the bisulfate ion) to regenerate the acid catalyst and yield the final methyl ester. This process occurs at both carboxylic acid sites to form the diester.
The use of excess methanol is a critical experimental choice driven by Le Châtelier's principle. As the esterification is a reversible reaction, a high concentration of one of the reactants (methanol) shifts the equilibrium towards the formation of the product (the dimethyl ester).
Caption: Fischer Esterification Workflow for Dimethyl 4,5-dichlorophthalate.
Physicochemical and Structural Properties
Understanding the properties of a chemical intermediate is crucial for its handling, purification, and use in subsequent reactions.
| Property | Value / Description | Source(s) |
| Appearance | A clear oil which crystallizes upon standing to form small rods. | [1] |
| Molecular Formula | C₁₀H₈Cl₂O₄ | [1][2] |
| Molecular Weight | 263.06 g/mol | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| Solubility | While specific quantitative data is not readily available, based on its structure and the described workup, it is soluble in organic solvents like ethyl acetate and dichloromethane, and poorly soluble in water. | [1] |
| Expected IR Spectra | Strong C=O stretching vibrations characteristic of esters are expected around 1720-1740 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the ester group would be visible between 1000-1300 cm⁻¹. The C-Cl stretching bands are expected in the 600-800 cm⁻¹ region. | |
| Expected ¹H NMR Spectra | Two primary signals are anticipated: 1) A singlet for the two equivalent aromatic protons. 2) A singlet for the six equivalent methyl protons of the two ester groups. The exact chemical shifts would depend on the deuterated solvent used. | |
| Expected ¹³C NMR Spectra | Signals would be expected for: 1) The carbonyl carbons of the ester groups (typically ~165-175 ppm). 2) Aromatic carbons, with those bonded to chlorine showing distinct shifts. 3) The methyl carbons of the ester groups (typically ~50-60 ppm). |
Structural Insights: X-ray crystallography has revealed that in the solid state, one of the methyl ester groups is nearly co-planar with the chlorinated aromatic ring, while the other shows a significant deviation from this plane.[1][3] The crystal structure is stabilized by C-H···O hydrogen bonds and electrostatic interactions between the electron-rich aromatic ring and electron-deficient carbonyl carbons of neighboring molecules.[1][2][4]
Applications in Drug Discovery: A Precursor to Phthalimide-Based Therapeutics
While initial literature suggests a role as a precursor for Alzheimer's disease drugs, a more precise application lies in its relationship to phthalimide derivatives .[1][2][4] The phthalimide scaffold (an isoindoline-1,3-dione) is a privileged structure in medicinal chemistry and has been explored for various therapeutic targets, including the cholinesterase enzymes implicated in Alzheimer's disease.[5][6]
Compounds based on the phthalimide structure are investigated as they can mimic the indanone ring of established drugs like Donepezil, allowing them to interact with the peripheral binding site of acetylcholinesterase (AChE).[6]
Dimethyl 4,5-dichlorophthalate can be readily converted to 4,5-dichlorophthalic anhydride, the direct precursor for synthesizing substituted phthalimides. This conversion is typically achieved through hydrolysis of the ester followed by dehydration. The resulting anhydride can then be reacted with a variety of primary amines to generate a library of N-substituted phthalimide derivatives for screening. The chlorine substituents on the aromatic ring provide handles for further chemical modification or can be used to modulate the electronic properties and bioavailability of the final compounds.
Caption: Pathway from Dimethyl 4,5-dichlorophthalate to Phthalimide Derivatives.
Detailed Experimental Protocol: Synthesis of Dimethyl 4,5-dichlorophthalate
This protocol is adapted from established literature procedures.[1][3] As a Senior Application Scientist, I stress the importance of adherence to safety protocols and proper experimental technique for achieving the reported yield and purity.
5.1 Materials and Equipment
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4,5-Dichlorophthalic acid (5.566 g, 23.68 mmol)
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Methanol (CH₃OH), anhydrous (70 mL)
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Sulfuric acid (H₂SO₄), 98% (1.0 mL)
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Ethyl acetate
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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200 mL round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
5.2 Step-by-Step Procedure
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Reaction Setup: To a 200 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichlorophthalic acid (5.566 g).
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Solvent Addition: Add 70 mL of methanol to the flask and begin stirring to suspend the acid.
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Catalyst Addition: Carefully and dropwise, add 1.0 mL of concentrated sulfuric acid to the stirring suspension. Causality Note: The dropwise addition is crucial to control the initial exotherm of mixing the strong acid with methanol.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) using a heating mantle. Allow the reaction to proceed overnight. Causality Note: The overnight reflux ensures the reaction proceeds to completion, maximizing the yield of the diester.
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Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate.
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Workup - Washing: Wash the organic layer sequentially with:
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Water
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Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst)
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10% sodium bicarbonate solution
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Saturated sodium chloride solution (brine, to help break any emulsions and begin drying the organic layer)
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Self-Validating System Note: During the bicarbonate wash, effervescence (CO₂ evolution) will be observed. Washing should continue until this effervescence ceases, confirming the complete neutralization of the acid catalyst.
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Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
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Solvent Removal: Remove the ethyl acetate in vacuo using a rotary evaporator. This will yield the product as a clear oil.
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Crystallization: The oil should crystallize into small rods upon standing.
5.3 Expected Outcome
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Yield: Approximately 77%
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Appearance: A clear oil that solidifies into crystalline rods.[1]
References
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Hickstein, D. D., Reinheimer, E. W., Johnson, A. R., & O'Leary, D. J. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. [Link]
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Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PubMed. [Link]
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Al-Ghorbani, M., et al. (2023). Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease. ACS Omega. [Link]
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Al-Ghorbani, M., et al. (2023). Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease. ACS Publications. [Link]
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Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCr Journals. [Link]
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Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(10). [Link]
Sources
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- 3. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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